2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide
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Overview
Description
2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group and an imidazole sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide typically involves multiple steps:
Formation of the Imidazole Sulfonamide: The synthesis begins with the preparation of 1-methyl-1H-imidazole-4-sulfonamide. This can be achieved by sulfonation of 1-methylimidazole using chlorosulfonic acid, followed by neutralization with a base.
Coupling with Benzamide: The next step involves the coupling of the imidazole sulfonamide with 2-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Hydrolysis: Formation of 2-chlorobenzoic acid and 1-methyl-1H-imidazole-4-sulfonamide.
Scientific Research Applications
2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors associated with diseases.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It may interact with cell surface or intracellular receptors, modulating their activity and influencing downstream signaling pathways.
Molecular Interactions: The imidazole and sulfonamide groups can form hydrogen bonds and other non-covalent interactions with target molecules, stabilizing specific conformations or states.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-(1H-imidazole-4-sulfonamido)ethyl)benzamide: Lacks the methyl group on the imidazole ring.
2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.
2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzylamine: Contains a benzylamine group instead of a benzamide group.
Uniqueness
2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide is unique due to the presence of both a chloro-substituted benzamide and an imidazole sulfonamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3S/c1-18-8-12(16-9-18)22(20,21)17-7-6-15-13(19)10-4-2-3-5-11(10)14/h2-5,8-9,17H,6-7H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNPVMZJQRQFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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